molecular formula C8H14O3 B1457706 1-Propoxymethylcyclopropanecarboxylic acid CAS No. 1387557-15-4

1-Propoxymethylcyclopropanecarboxylic acid

Cat. No.: B1457706
CAS No.: 1387557-15-4
M. Wt: 158.19 g/mol
InChI Key: RFXPLWZLDBFKGQ-UHFFFAOYSA-N
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Description

1-Propoxymethylcyclopropanecarboxylic acid is a cyclopropane derivative with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol. This compound is a white crystalline solid and has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Scientific Research Applications

1-Propoxymethylcyclopropanecarboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used in the synthesis of various cyclopropane-containing compounds, which are important intermediates in organic synthesis.

    Biology: This compound is studied for its potential role as a conformationally rigid analog of natural amino acids, which can be used in the design of peptidomimetics.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral agent.

    Industry: It is used in the production of various industrial chemicals and materials.

Preparation Methods

The synthesis of 1-Propoxymethylcyclopropanecarboxylic acid can be achieved through various methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods often involve the use of diazo compounds with α,β-didehydroamino acid derivatives or their synthetic analogs .

Chemical Reactions Analysis

1-Propoxymethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 1-Propoxymethylcyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in inflammation, metabolism, or viral replication . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Propoxymethylcyclopropanecarboxylic acid can be compared with other cyclopropane derivatives such as:

    1-Aminocyclopropanecarboxylic acid: Known for its high physiological activity as a plant growth regulator and its use in the design of peptidomimetics.

    1-Methylcyclopropanecarboxylic acid: Used in the identification of selective orthosteric ligands for free fatty acid receptors.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it suitable for a wide range of applications in different fields.

Properties

IUPAC Name

1-(propoxymethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-5-11-6-8(3-4-8)7(9)10/h2-6H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXPLWZLDBFKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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